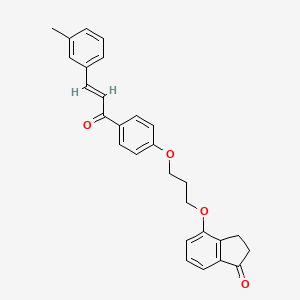
ATX inhibitor 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATX inhibitor 10 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This signaling pathway is associated with various physiological and pathological processes, including cell proliferation, migration, and cytokine production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ATX inhibitor 10 involves multiple synthetic routes, including the use of specific reagents and catalysts. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions and purification steps. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to ensure the desired yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing the reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and reduce costs. Quality control measures are also crucial to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: ATX inhibitor 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced potency and selectivity. These products are further purified and characterized to ensure their efficacy and safety .
Scientific Research Applications
ATX inhibitor 10 has a wide range of scientific research applications. In chemistry, it is used to study enzyme inhibition and reaction mechanisms. In biology, it helps in understanding cell signaling pathways and their regulation. In medicine, this compound is explored for its potential therapeutic effects in treating diseases such as cancer, fibrosis, and cardiovascular disorders. Additionally, it has industrial applications in drug development and biochemical research .
Mechanism of Action
The mechanism of action of ATX inhibitor 10 involves binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the downstream signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production. The molecular targets and pathways involved include G protein-coupled receptors and various intracellular signaling cascades .
Comparison with Similar Compounds
ATX inhibitor 10 is compared with other similar compounds, such as GLPG1690, BBT-877, and BLD-0409. These compounds also target autotaxin but differ in their chemical structures and inhibitory mechanisms. This compound is unique due to its specific binding mode and enhanced selectivity, making it a promising candidate for further development .
List of Similar Compounds:- GLPG1690
- BBT-877
- BLD-0409
Properties
Molecular Formula |
C23H20F3N9O2 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)-2-[5-[2-[[(2R)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-2-yl]amino]pyrimidin-5-yl]-1,3,4-oxadiazol-2-yl]ethanone |
InChI |
InChI=1S/C23H20F3N9O2/c24-23(25,26)15-2-1-12-6-16(7-13(12)5-15)29-22-27-9-14(10-28-22)21-33-32-19(37-21)8-20(36)35-4-3-17-18(11-35)31-34-30-17/h1-2,5,9-10,16H,3-4,6-8,11H2,(H,27,28,29)(H,30,31,34)/t16-/m1/s1 |
InChI Key |
MLXSHVIPLIJWTO-MRXNPFEDSA-N |
Isomeric SMILES |
C1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CN=C(N=C4)N[C@@H]5CC6=C(C5)C=C(C=C6)C(F)(F)F |
Canonical SMILES |
C1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CN=C(N=C4)NC5CC6=C(C5)C=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)

![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)








